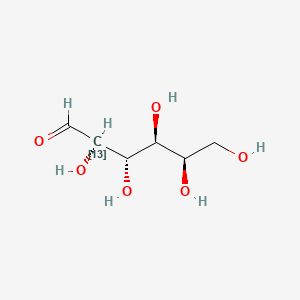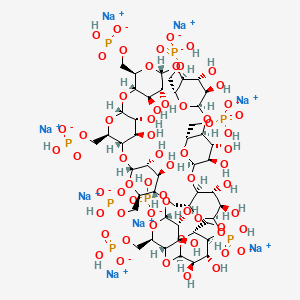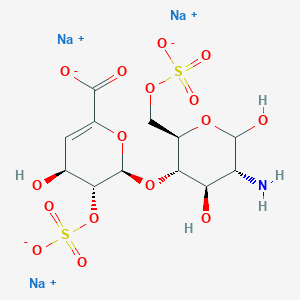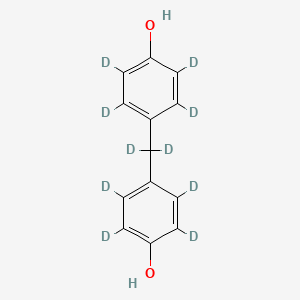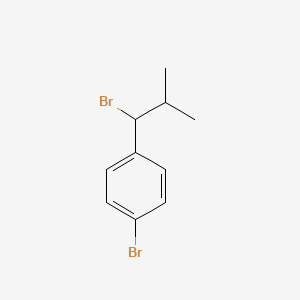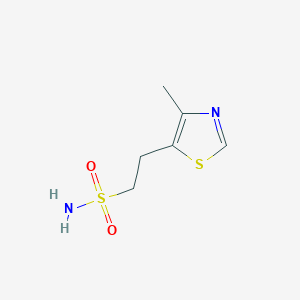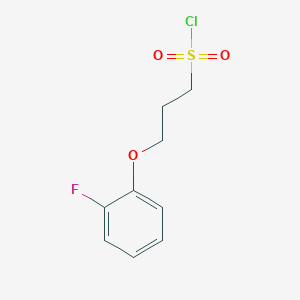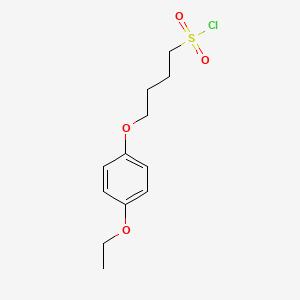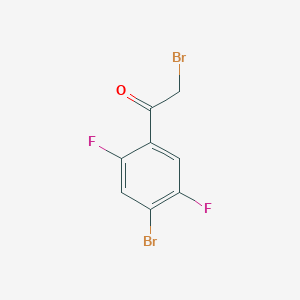
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
Vue d'ensemble
Description
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2BrClFNO2 . It has an average mass of 254.441 Da and a monoisotopic mass of 252.894135 Da .
Synthesis Analysis
The synthesis of benzene derivatives like 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene often involves electrophilic substitution reactions . The first step is usually the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate . This is followed by a Friedel Crafts acylation and a Clemmensen Reduction .Molecular Structure Analysis
The InChI code for 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is 1S/C6H2BrClFNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The reactions involving 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene are likely to follow the general pattern of reactions for benzene derivatives . These reactions often involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . The intermediate can then react further, for example by bonding with a nucleophile .Physical And Chemical Properties Analysis
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a solid at room temperature . It has a molecular weight of 254.44 .Applications De Recherche Scientifique
Metabolic Studies
- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, as part of the chloromononitrobenzene series, has been studied for its metabolic pathways in rabbits. Research indicates that certain compounds in this series are converted into mercapturic acids by replacing a labile chlorine atom (Bray, James, & Thorpe, 1958).
Chemical Properties and Reactions
- Studies on compounds like 1-(halomethyl)-3-nitrobenzene, which includes the bromo and chloro derivatives, have investigated their anisotropic displacement parameters, providing insights into their chemical behavior and challenges in experimental analysis (Mroz, Wang, Englert, & Dronskowski, 2020).
- Research on the nucleophilic aromatic substitution reactions of halogenonitrobenzenes, including compounds similar to 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, has revealed insights into the role of the nitro group in influencing reaction pathways and the impact of different nucleophiles (Cervera, Marquet, & Martin, 1996).
Material Synthesis
- The compound has also been involved in studies related to the synthesis of ortho-fluoronitrobenzenes, exploring the parameters influencing the halogen-to-fluorine substitution processes. This research is significant for developing materials like radioligands for medical imaging (Karramkam, Hinnen, Bramoullé, Jubeau, & Dollé, 2002).
Analytical Chemistry Applications
- The reactivity of halogenobenzene cations, which are structurally related to 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, has been examined using mass-analyzed threshold ionization spectrometry. This research contributes to a deeper understanding of the electronic states and ionization energies of these compounds (Kwon, Kim, & Kim, 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEWAZPHMNCPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




